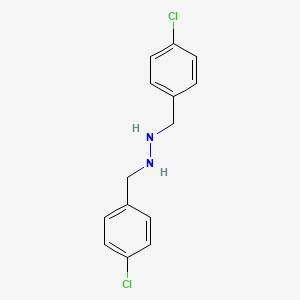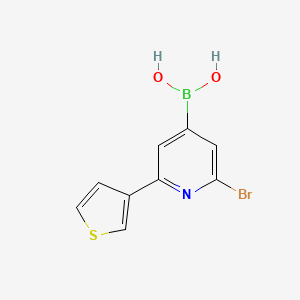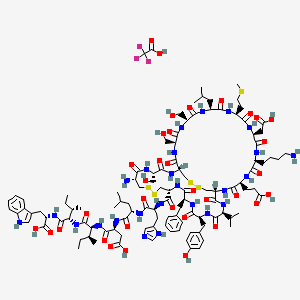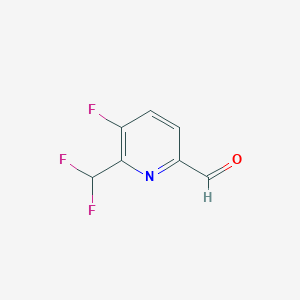
6-(1H-pyrazol-1-yl)pyrimidine-4(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-pyrazol-1-yl)pyrimidine-4(3H)-thione is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring with a thione group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-pyrazol-1-yl)pyrimidine-4(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with a suitable pyrimidine precursor in the presence of a sulfur source to introduce the thione group. The reaction conditions often include heating under reflux and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(1H-pyrazol-1-yl)pyrimidine-4(3H)-thione undergoes various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The pyrazole and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
6-(1H-pyrazol-1-yl)pyrimidine-4(3H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-(1H-pyrazol-1-yl)pyrimidine-4(3H)-thione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include key signaling cascades that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar structure but different functional groups.
Pyrrolo[2,3-d]pyrimidine: A related compound with a pyrrolo ring instead of a pyrazole ring.
Uniqueness
6-(1H-pyrazol-1-yl)pyrimidine-4(3H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C7H6N4S |
|---|---|
Molecular Weight |
178.22 g/mol |
IUPAC Name |
6-pyrazol-1-yl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C7H6N4S/c12-7-4-6(8-5-9-7)11-3-1-2-10-11/h1-5H,(H,8,9,12) |
InChI Key |
OEUOQQLSLULPLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=S)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089124.png)

![(6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) acetate](/img/structure/B14089130.png)

![1-(3-Methoxy-4-propoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089139.png)
![7-Chloro-1-(2-fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089145.png)
![2-(6-Methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089151.png)
![2-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14089157.png)
![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14089174.png)


![4-hydroxy-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14089190.png)
